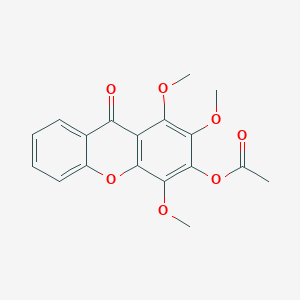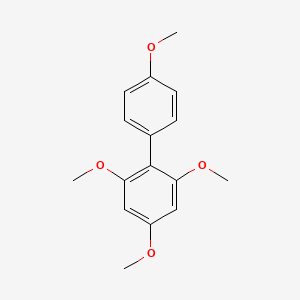![molecular formula C13H17ClO3 B14331895 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane CAS No. 106108-10-5](/img/structure/B14331895.png)
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is an organic compound that features an oxirane (epoxide) ring, a benzyloxy group, and a chloropropane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-(benzyloxy)-3-chloropropan-2-ol with an epoxidizing agent. One common method is to use a base such as sodium hydroxide (NaOH) to deprotonate the alcohol, followed by the addition of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles like water, alcohols, or amines under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Epoxide ring-opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Epoxide ring-opening: Products include diols or amino alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane involves its reactive functional groups. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The benzyloxy group can participate in various substitution reactions, while the chloropropane moiety can undergo nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-2,3-epoxypropane: Similar structure but lacks the chloropropane moiety.
3-Chloropropane-1,2-diol: Contains a chloropropane moiety but lacks the oxirane ring and benzyloxy group.
Uniqueness
2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
106108-10-5 |
|---|---|
Fórmula molecular |
C13H17ClO3 |
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
2-[(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H17ClO3/c14-6-12(16-9-13-10-17-13)8-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Clave InChI |
OGZAIRIBCHSCSR-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(COCC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
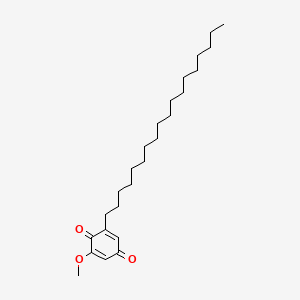
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
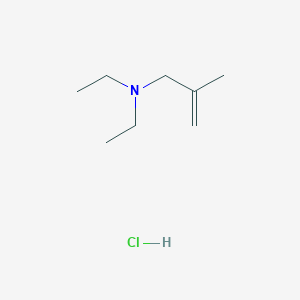
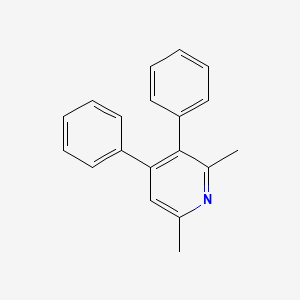

![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)

